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In the evolving landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for
patients with fibroblast growth factor receptor (FGFR) alterations, gunagratinib and
pemigatinib have emerged as significant therapeutic agents. This guide provides a detailed
comparison of their efficacy, mechanisms of action, and the clinical trial protocols that support
their use, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the FGFR Signaling
Pathway

Both gunagratinib and pemigatinib are kinase inhibitors that target the FGFR signaling
pathway, which, when constitutively activated by genetic alterations such as fusions or
rearrangements, can drive tumor cell proliferation, survival, and migration.[1][2]

Pemigatinib is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3.[1][3][4] It binds to
the ATP-binding pocket of the FGFR kinase domain, preventing phosphorylation and the
subsequent activation of downstream signaling pathways, including the RAS/MAPK and
PI3K/AKT pathways.[1][3]

Gunagratinib (ICP-192) is described as a novel, irreversible pan-FGFR inhibitor, targeting
FGFR1, 2, 3, and 4.[5][6][7] Its irreversible binding mechanism, forming a covalent bond, is
suggested to potentially overcome acquired resistance to first-generation reversible FGFR
inhibitors.[8]
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Below is a diagram illustrating the targeted FGFR signaling pathway.
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Figure 1: FGFR Signaling Pathway Inhibition.

Clinical Efficacy in Cholangiocarcinoma

The clinical efficacy of gunagratinib and pemigatinib has been evaluated in separate clinical
trials. A direct head-to-head comparison study is not yet available. The following tables

summarize the key efficacy data from their respective pivotal trials.
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Efficacy of Gunagratinib (Phase lla Dose-Expansion
Study - NCT03758664)

Efficacy Endpoint Result
Overall Response Rate (ORR) 52.9%[5]
Disease Control Rate (DCR) 94.1%[5]
Median Progression-Free Survival (mPFS) 6.93 months[5]

Data from a cohort of 17 patients with FGFR2 gene fusions or rearrangements who had

received at least one prior treatment.[5]

Efficacy of Pemigatinib (FIGHT-202 Phase 2 Trial -
NCT02924376)

Efficacy Endpoint

Result (Cohort A: FGFR2
fusions/rearrangements)

Overall Response Rate (ORR) 37%[9][10]
Disease Control Rate (DCR) 82%[11]
Median Progression-Free Survival (mPFS) 7.0 months[10]
Median Overall Survival (mOS) 17.5 months[10]

Data from a cohort of 107 patients with FGFR2 fusions or rearrangements who had failed at

least one previous treatment.[9][11]

Experimental Protocols

A clear understanding of the methodologies employed in the clinical trials is crucial for
interpreting the efficacy data.

Gunagratinib Phase lla Dose-Expansion Study
(NCT03758664)

This was an open-label, single-arm, multicenter study.[3][4]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b10823835?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.4086
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.4086
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.4086
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.4086
https://pubmed.ncbi.nlm.nih.gov/38838500/
https://jons-online.com/special-issues-and-supplements/2023/2023-year-in-review-cholangiocarcinoma/the-use-of-gunagratinib-in-patients-with-previously-treated-advanced-cca-harboring-fgfr2-fusions-or-rearrangements-a-phase-2-study
https://jhoponline.com/special-issues/2022-year-in-review-cholangiocarcinoma/final-results-from-the-fight-202-trial-of-pemigatinib-in-metastatic-cca
https://jons-online.com/special-issues-and-supplements/2023/2023-year-in-review-cholangiocarcinoma/the-use-of-gunagratinib-in-patients-with-previously-treated-advanced-cca-harboring-fgfr2-fusions-or-rearrangements-a-phase-2-study
https://jons-online.com/special-issues-and-supplements/2023/2023-year-in-review-cholangiocarcinoma/the-use-of-gunagratinib-in-patients-with-previously-treated-advanced-cca-harboring-fgfr2-fusions-or-rearrangements-a-phase-2-study
https://pubmed.ncbi.nlm.nih.gov/38838500/
https://jhoponline.com/special-issues/2022-year-in-review-cholangiocarcinoma/final-results-from-the-fight-202-trial-of-pemigatinib-in-metastatic-cca
https://www.benchchem.com/product/b10823835?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2023.41.4_suppl.572
https://www.researchgate.net/publication/367767299_Gunagratinib_a_highly_selective_irreversible_FGFR_inhibitor_in_patients_with_previously_treated_locally_advanced_or_metastatic_cholangiocarcinoma_harboring_FGFR_pathway_alterations_A_phase_IIa_dose-ex
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

» Patient Population: Eligible participants were aged 18-75 years with locally advanced or
metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[3][4] Patients
must have had disease progression after at least one prior treatment or were intolerant to
prior therapy.[3][4][6]

o Dosing Regimen: Patients received 20 mg of gunagratinib orally once daily in 21-day
cycles.[3]

o Treatment Duration: Treatment continued until disease progression, unacceptable toxicity,
withdrawal of consent, or death.[3]

o Tumor Assessment: Radiological tumor evaluation was performed at baseline and every 6
weeks until disease progression.[3][4]

e Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR).[3]

Pemigatinib FIGHT-202 Phase 2 Trial (NCT02924376)

This was a Phase 2, open-label, single-arm, multicenter study.[9][11]

o Patient Population: The study enrolled patients with advanced/metastatic or surgically
unresectable cholangiocarcinoma who had failed at least one previous treatment.[9] Patients
were enrolled into one of three cohorts based on their FGF/FGFR status:

o Cohort A: FGFR2 fusions or rearrangements.[11]
o Cohort B: Other FGF/FGFR genetic alterations.[11]
o Cohort C: No FGF/FGFR genetic alterations.[11]

o Dosing Regimen: Patients received 13.5 mg of pemigatinib orally once daily on a 21-day
cycle, which consisted of 2 weeks on treatment followed by 1 week off.[5][11]

e Treatment Duration: Treatment continued until disease progression or unacceptable toxicity.
[51[11]

e Tumor Assessment: Tumor response was assessed by an independent centralized
radiological review committee according to RECIST v1.1 criteria.[1]
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e Primary Endpoint: The primary endpoint was the ORR in Cohort A.[5][11] Secondary
endpoints included duration of response (DOR), disease control rate (DCR), progression-
free survival (PFS), and overall survival (OS).[5]

The workflow for these clinical trials can be visualized as follows:
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Figure 2: Generalized Clinical Trial Workflow.

Summary and Future Directions

Both gunagratinib and pemigatinib have demonstrated clinically meaningful efficacy in
patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 alterations.
Gunagratinib, in its Phase Ila study, showed a numerically higher ORR as compared to the
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ORR reported for pemigatinib in the FIGHT-202 trial. However, it is important to note that these
are results from separate, non-comparative trials with different patient numbers.

The irreversible binding mechanism of gunagratinib presents a potential advantage in
overcoming acquired resistance, a known challenge with targeted therapies. Further
investigation, including head-to-head comparative trials, is warranted to definitively establish
the comparative efficacy and safety of these two agents. Ongoing and future research will also
be crucial to identify biomarkers of response and resistance to optimize patient selection and
treatment sequencing.
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 To cite this document: BenchChem. [A Comparative Analysis of Gunagratinib and
Pemigatinib for the Treatment of Cholangiocarcinoma]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10823835#comparing-efficacy-of-
gunagratinib-and-pemigatinib-in-cholangiocarcinoma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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